molecular formula C16H12BrCl2NO3 B2379845 2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate CAS No. 1794930-97-4

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate

Cat. No. B2379845
CAS RN: 1794930-97-4
M. Wt: 417.08
InChI Key: AAGNBUAXLOKNKZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine, chlorine, and amino groups, as well as the aromatic rings. These groups could participate in a variety of chemical reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the bromine, chlorine, and amino groups, as well as the aromatic rings. These groups could affect properties such as the compound’s solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds

    This compound is utilized in the synthesis of various heterocyclic compounds. Studies have demonstrated its application in the formation of compounds like 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one derivatives, indicating its versatility in organic synthesis (Yale & Sheehan, 1973).

  • Photochemical Properties

    The compound's derivatives have been explored for their photochemical properties. For instance, the synthesis of zinc phthalocyanine derivatives demonstrates potential applications in photodynamic therapy for cancer treatment due to their significant fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Medicinal Chemistry

  • Anticancer Drug Synthesis

    This chemical is a key intermediate in the synthesis of some anti-cancer drugs, specifically those inhibiting thymidylate synthase. The process involves multiple steps, including reactions with various reagents and intermediates, indicating its importance in medicinal chemistry (Sheng-li, 2004).

  • Potential in HIV Protease Inhibitor Synthesis

    It has been implicated in the synthesis of hydroxyethylamine-based HIV protease inhibitors. This indicates its role in developing treatments for HIV, showcasing its significance in antiviral drug development (Beaulieu & Wernic, 1996).

Material Science and Catalysis

  • Synthesis of Metal Complexes

    The compound is used in the synthesis and characterization of metal complexes, which have shown antibacterial activity. This suggests its utility in developing new materials with potential antibacterial properties (Desai & Parekh, 2021).

  • Catalytic Applications

    Derivatives of this compound have been used to synthesize molybdenum(VI) complexes with hydrazone ligands. These complexes have been found to be effective catalysts for the oxidation of olefins, indicating potential applications in industrial catalysis (Peng, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing bromine and chlorine can often be hazardous and require careful handling .

properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-7-12(18)4-5-14(13)19/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGNBUAXLOKNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromobenzyl)amino)-2-oxoethyl 2,5-dichlorobenzoate

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